molecular formula C21H21N3O3S B2631468 N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872688-82-9

N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2631468
CAS RN: 872688-82-9
M. Wt: 395.48
InChI Key: ZODLMPNDECIWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic molecule. It contains a benzyl group, a pyridazine ring, and a sulfanylacetamide group. The presence of the 3,4-dimethoxyphenyl group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can influence its solubility, while the size and shape of the molecule can affect its boiling and melting points.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyridazine derivatives, including those with dimethoxyphenyl moieties, have been synthesized and evaluated for their biological activities. Such compounds have shown promise in areas like antimicrobial, anticancer, and antioxidant activities. For instance, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing good activity as cytotoxic agents and as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, suggesting potential in cancer therapy (Ghorab et al., 2016).

Antitumor and Inhibitory Properties

The synthesis of pyridazinones has led to compounds with notable analgesic and anti-inflammatory activities, indicating potential applications in the development of new pharmaceuticals for pain and inflammation management (Doğruer & Şahin, 2003). Furthermore, the creation of pyrrolidin-2-one and imidazolidin-2-one derivatives explored for anti-Alzheimer's activity showcases the versatility of these compounds in targeting neurodegenerative diseases (Gupta et al., 2020).

Molecular Docking and In Vitro Screening

The application of molecular docking and in vitro screening techniques to novel pyridine derivatives has led to the identification of compounds with potential therapeutic benefits. For example, a study on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies, indicating potential for further pharmaceutical development (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or flammable. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-21(24-23-17)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODLMPNDECIWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide

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